molecular formula C17H18INO B6299797 N-(3-tert-Butylsalicylidene)-4-iodoaniline CAS No. 1003080-30-5

N-(3-tert-Butylsalicylidene)-4-iodoaniline

Cat. No.: B6299797
CAS No.: 1003080-30-5
M. Wt: 379.23 g/mol
InChI Key: GWRHXXFLSQKQHG-UHFFFAOYSA-N
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Description

N-(3-tert-Butylsalicylidene)-4-iodoaniline is an organic compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of a tert-butyl group, a salicylidene moiety, and an iodine atom attached to the aniline ring. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-tert-Butylsalicylidene)-4-iodoaniline typically involves the condensation reaction between 3-tert-butylsalicylaldehyde and 4-iodoaniline. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-tert-Butylsalicylidene)-4-iodoaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The iodine atom in the aniline ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium azide, thiols, or amines can be used to replace the iodine atom under appropriate conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: 3-tert-Butylsalicylaldehyde and 4-iodoaniline.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-tert-Butylsalicylidene)-4-iodoaniline has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis. The compound can form complexes with transition metals, which are useful in various catalytic processes.

    Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(3-tert-Butylsalicylidene)-4-iodoaniline involves its ability to form complexes with metal ions and interact with biological molecules. The Schiff base moiety can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-tert-Butylsalicylidene)-2,3,4,5,6-pentafluoroaniline
  • N-(3-tert-Butylsalicylidene)-cycloheptylamine
  • N-(3-tert-Butylsalicylidene)-propynylamine

Uniqueness

N-(3-tert-Butylsalicylidene)-4-iodoaniline is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its analogs. The iodine atom can participate in various substitution reactions, making the compound versatile for synthetic modifications. Additionally, the tert-butyl group provides steric hindrance, influencing the compound’s stability and reactivity.

Properties

IUPAC Name

2-tert-butyl-6-[(4-iodophenyl)iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18INO/c1-17(2,3)15-6-4-5-12(16(15)20)11-19-14-9-7-13(18)8-10-14/h4-11,20H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWRHXXFLSQKQHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1O)C=NC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

An amount of 5.84 mmol of 3-tert-butyl salicylaldehyde (1) (1.04 g/1 ml) was dissolved in 150 ml of toluene. After addition of 4-iodoaniline (1.53 g/7 mmol/1.2 equivs.) and a few crystals of para-toluenesulfonic acid, the reaction mixture was stirred under reflux for three hours applying a Dean-Stark-trap. After cooling down to room temperature, sodium hydrogencarbonate solution (150 ml) was added. The organic phase was separated and filtered over sodium sulphate and silica. Removing the solvent and recrystallization from ethanol at −20° C. gave the title compound in a 96% yield.
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96%

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